molecular formula C14H15NO2 B3023596 2-(4-Phenoxyphenoxy)ethanamine CAS No. 72490-14-3

2-(4-Phenoxyphenoxy)ethanamine

Cat. No. B3023596
CAS RN: 72490-14-3
M. Wt: 229.27 g/mol
InChI Key: FBLANPWAVFBRNS-UHFFFAOYSA-N
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Description

2-(4-Phenoxyphenoxy)ethanamine is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss various related compounds and synthetic routes that could be relevant to understanding the synthesis, structure, and properties of similar compounds. For instance, the synthesis of 2-(4-azulenyl)ethanamine derivatives and 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine involves processes that might be applicable to the synthesis of this compound.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including O-alkylation, reduction, diazotization, acidolysis, etherification, condensation, and hydrazinolysis . These methods highlight the complexity and the need for careful control of reaction conditions to obtain the desired products. The high yields reported in the synthesis of 2-(p-nitrophenoxy)triethylamine suggest that similar conditions could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

While the molecular structure of this compound is not directly reported, the structural characterization of related compounds through techniques such as NMR, HRMS, and X-ray single crystal diffraction provides a basis for understanding how similar analyses could be conducted. These techniques would likely reveal the molecular geometry, electronic structure, and potential conformations of this compound.

Chemical Reactions Analysis

The papers do not provide specific reactions for this compound, but they do discuss reactions of structurally related compounds. For example, the synthesis of enamines and their subsequent reactions to form chromanones could be relevant to understanding the reactivity of the amino group in this compound. Additionally, the formation of adducts and supramolecular structures suggests that this compound could also participate in hydrogen bonding and other non-covalent interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the properties of similar compounds. For instance, the solubility, melting points, and stability of the compounds can be influenced by the presence of functional groups and the overall molecular structure . The interaction of these compounds with biological systems, as seen in the negligible effect on prostaglandin 15-hydroxydehydrogenase and inhibition of cyclic AMP-phosphodiesterase , could provide insights into the potential bioactivity of this compound.

Safety and Hazards

The safety information for 2-(4-Phenoxyphenoxy)ethanamine includes several hazard statements: H315, H319, and H335 . Precautionary statements include P261, P305+351+338, and P302+352 . It is recommended to avoid breathing mist, gas, or vapours, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

2-(4-phenoxyphenoxy)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c15-10-11-16-12-6-8-14(9-7-12)17-13-4-2-1-3-5-13/h1-9H,10-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLANPWAVFBRNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452640
Record name 2-(4-phenoxyphenoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72490-14-3
Record name 2-(4-phenoxyphenoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Mesitylene (24 mL) was added into a round bottom flask containing 4-phenoxyphenol (5.00 g, 26.85 mmol). Potassium methoxide (25% in methanol) (0.79 mL, 2.685 mmol) was added and stirred for 15 minutes. 2-oxazolidinone (2.34 g, 26.85 mmol) was then added, and the reaction mixture was heated to reflux temperature and stirred for 16 h. After cooling the reaction mixture to room temperature, the reaction mixture was filtered over Celite® and the solvent evaporated under reduced pressure. The crude reaction product was isolated by flash column chromatography to yield 2.75 g (45%) of the amine. 1H NMR (MeOD, 400 MHz) δ 8.21-8.11 (m, 2H), 8.35-7.91 (m, 1H), 7.83-7.67 (m, 6H), 7.02-6.96 (m, 2H), 4.71 (dd, 2H, J=5.9, 5.9 Hz), 3.68 (dd, 2H, J=5.8, 5.8 Hz).
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0.79 mL
Type
reactant
Reaction Step Three
Quantity
2.34 g
Type
reactant
Reaction Step Four
Name
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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